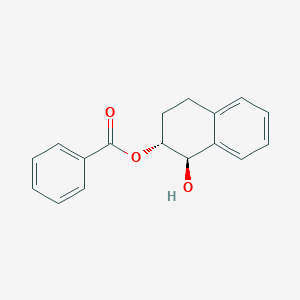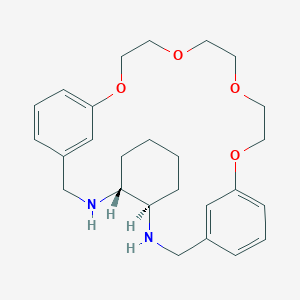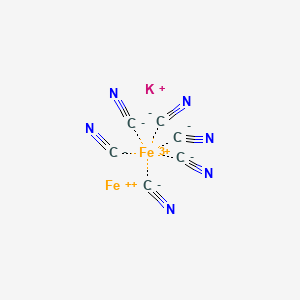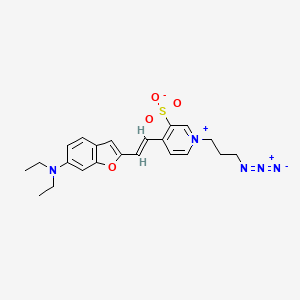![molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a fascinating coordination complex with a complex name! Let’s break it down:
- The first part, [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium , contains two phosphorus atoms and naphthalene moieties. It’s a phosphine ligand.
- The second part, (2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine , refers to a chiral diamine ligand.
- Finally, we have dichlororuthenium(2+) , which is the metal center.
- These ligands combine to form a coordination complex with intriguing properties.
Métodos De Preparación
- The synthetic routes for this compound can be quite involved due to its complexity.
- One common method involves ligand synthesis followed by coordination with the ruthenium center.
- Industrial production methods may vary, but they typically involve precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
- This compound can participate in various reactions:
Oxidation: It might undergo oxidation reactions, potentially forming new coordination bonds.
Reduction: Reduction reactions could lead to changes in the oxidation state of the metal center.
Substitution: Ligand substitution reactions are common, where other ligands replace the existing ones.
- Reagents and conditions depend on the specific reactions, but common reagents include oxidants, reducing agents, and Lewis acids.
Aplicaciones Científicas De Investigación
- In chemistry, this complex serves as a model system for studying ligand-metal interactions.
- In biology, it could be explored as a potential drug candidate or as a probe for metalloenzymes.
- In medicine, ruthenium complexes have shown promise in cancer therapy due to their cytotoxic properties.
- In industry, they might find applications in catalysis or materials science.
Mecanismo De Acción
- The exact mechanism depends on the specific application.
- For potential anticancer activity, the complex may interact with DNA or proteins, disrupting cellular processes.
- Molecular targets could include enzymes involved in cell division or repair pathways.
Comparación Con Compuestos Similares
- Similar compounds include other transition metal complexes with phosphine and diamine ligands.
- What sets this complex apart is its unique combination of ligands and the ruthenium center.
Propiedades
Fórmula molecular |
C71H76Cl2N2O2P2Ru+4 |
|---|---|
Peso molecular |
1223.3 g/mol |
Nombre IUPAC |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
Clave InChI |
XWIHDCUMZIILBM-OGLOXHGMSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
SMILES canónico |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)



![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)


